Tetrahydro-5-methylfuran-2-methanol

Catalog No.
S8081616
CAS No.
54774-28-6
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro-5-methylfuran-2-methanol

CAS Number

54774-28-6

Product Name

Tetrahydro-5-methylfuran-2-methanol

IUPAC Name

[(2R,5S)-5-methyloxolan-2-yl]methanol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

PCZHHBOJPSQUNS-NTSWFWBYSA-N

SMILES

CC1CCC(O1)CO

Canonical SMILES

CC1CCC(O1)CO

Isomeric SMILES

C[C@H]1CC[C@@H](O1)CO

Tetrahydro-5-methylfuran-2-methanol is an organic compound with the molecular formula C6H12O2C_6H_{12}O_2 and a molecular weight of approximately 116.16 g/mol. It is classified as a furan derivative, specifically a tetrahydrofuran alcohol. The compound features a five-membered furan ring that has been saturated, making it more stable and less reactive than its unsaturated counterparts. Tetrahydro-5-methylfuran-2-methanol is known for its sweet, ethereal aroma, which makes it valuable in the food and beverage industry as a flavoring agent .

Typical of alcohols and ethers. Notable reactions include:

  • Hydrogenation: This compound can be produced through the hydrogenation of furfural, which involves adding hydrogen across the double bonds, resulting in the saturation of the furan ring .
  • Dehydration: Under acidic conditions, tetrahydro-5-methylfuran-2-methanol can undergo dehydration to form ethers or alkenes.
  • Oxidation: It can be oxidized to yield corresponding carbonyl compounds, such as aldehydes or ketones, depending on the reaction conditions.

Tetrahydro-5-methylfuran-2-methanol has been identified in various biological contexts. It has been reported in Nicotiana tabacum (tobacco), indicating potential roles in plant metabolism or defense mechanisms . While specific pharmacological activities have not been extensively documented, compounds with similar structures often exhibit antimicrobial properties and may influence metabolic pathways.

The synthesis of tetrahydro-5-methylfuran-2-methanol can be achieved through several methods:

  • Hydrogenation of Furfural: The most common synthesis route involves the catalytic hydrogenation of furfural in the presence of metal catalysts such as nickel or palladium under controlled temperatures and pressures .
  • Reduction of Furan Derivatives: Other furan derivatives can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydro-5-methylfuran-2-methanol.
  • Biocatalytic Methods: Enzymatic approaches using specific microorganisms or enzymes have also been explored for the production of this compound from renewable resources.

Tetrahydro-5-methylfuran-2-methanol is primarily used in:

  • Flavoring Agents: Its sweet aroma makes it suitable for use in food and beverage products as a flavor enhancer .
  • Fragrance Industry: It is also utilized in cosmetic formulations due to its pleasant scent.
  • Chemical Intermediates: This compound serves as an intermediate in the synthesis of other chemical products.

Several compounds share structural similarities with tetrahydro-5-methylfuran-2-methanol. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
Tetrahydrofurfuryl alcoholC5H10O2C_5H_{10}O_2102.13 g/molA simpler furan alcohol with similar applications but less complex structure .
5-HydroxymethylfurfuralC6H6O3C_6H_{6}O_3142.11 g/molA more reactive compound often used in synthetic organic chemistry .
Furfuryl alcoholC5H6OC_5H_{6}O98.10 g/molAn unsaturated analog that is more volatile and reactive compared to tetrahydro derivatives .

Uniqueness

Tetrahydro-5-methylfuran-2-methanol stands out due to its saturated structure, which enhances stability and reduces reactivity compared to its unsaturated counterparts like furfuryl alcohol. Its unique aroma profile also differentiates it within flavoring applications, making it a valuable ingredient in both food and cosmetic industries.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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